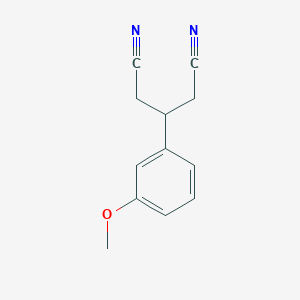

3-(3-Methoxyphenyl)glutaronitrile

Description

3-(3-Methoxyphenyl)glutaronitrile is a nitrile-containing organic compound characterized by a glutaronitrile backbone substituted with a 3-methoxyphenyl group. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol. The compound’s structure combines a dinitrile moiety (two adjacent nitrile groups) with a methoxy-substituted aromatic ring, making it relevant in medicinal chemistry and materials science. The 3-methoxy substituent’s position on the phenyl ring significantly influences electronic properties, steric interactions, and biological activity, distinguishing it from isomers like 4-methoxyphenyl derivatives .

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)pentanedinitrile |

InChI |

InChI=1S/C12H12N2O/c1-15-12-4-2-3-11(9-12)10(5-7-13)6-8-14/h2-4,9-10H,5-6H2,1H3 |

InChI Key |

KJYZVTXVCXTKRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC#N)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxyphenyl Derivatives

The position of the methoxy group on the phenyl ring markedly impacts biochemical interactions. For example:

- Adenosine Receptor Binding: In a 2022 study, replacing 4-methoxyphenyl with 3-methoxyphenyl in amino-3,5-dicyanopyridine derivatives increased binding affinity for rat A1 adenosine receptors (rA1ARs) by over 13-fold (6d: rA1Ki = 10.3 nM vs. 6a: rA1Ki = 139 nM) while leaving rA2AAR affinity unaffected .

- Structure-Activity Relationship (SAR) : The 3-methoxy group enhances interactions with hydrophobic pockets in rA1ARs, whereas the 4-methoxy orientation may disrupt optimal binding due to steric hindrance or electronic effects .

Table 1: Binding Affinity of Methoxyphenyl Derivatives

| Compound | Substituent Position | rA1AR Ki (nM) | rA2AAR Ki (nM) |

|---|---|---|---|

| 6a | 4-Methoxyphenyl | 139 | 1,240 |

| 6d | 3-Methoxyphenyl | 10.3 | 1,190 |

Substituent Effects: Methoxy vs. Hydroxy or Halogen Groups

3-Hydroxyglutaronitrile

3-Hydroxyglutaronitrile (CAS 13880-89-2) replaces the methoxy group with a hydroxyl moiety. This substitution increases polarity and hydrogen-bonding capacity, altering solubility and enzymatic reactivity:

- Solubility : The hydroxyl group enhances water solubility compared to the hydrophobic methoxy group, impacting pharmacokinetic profiles .

- Enzymatic Hydrolysis : Nitrilases exhibit substrate specificity; 3-(4'-chlorophenyl)glutaronitrile is efficiently hydrolyzed by engineered nitrilases, whereas methoxy or hydroxy derivatives may require tailored enzyme mutants due to steric or electronic mismatches .

Fluorinated Analogs

However, fluorination may reduce aromatic ring electron density, affecting π-π stacking in receptor binding .

Table 2: Comparative Physical Properties of Methoxyphenyl Derivatives

| Compound | Yield (%) | Physical State | Key Applications |

|---|---|---|---|

| 4-[(4-Methoxyphenyl)thio]benzonitrile (3k) | 90 | White solid | Material science |

| (3-Methoxyphenyl)glutaronitrile | N/A | Not reported | Medicinal chemistry |

| 3-Hydroxyglutaronitrile | N/A | Liquid | Biochemical intermediates |

Source: Yu et al. (2020) ; Safety data from

- Synthetic Challenges : 3-Methoxyphenyl derivatives often require regioselective synthesis to avoid isomer formation. For example, Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed to position the methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.